3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
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Overview
Description
3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Introduction of the methylsulfanyl group: This step involves the substitution reaction where a methylsulfanyl group is introduced into the pyrimidine ring.
Formation of the oxadiazole ring: This involves cyclization reactions that form the 1,2,4-oxadiazole ring.
Coupling with indole: The final step involves coupling the oxadiazole derivative with an indole moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmaceuticals: It can be used as a lead compound in drug discovery and development.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
- 4-hydroxy-2-quinolones
- pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is unique due to its combination of indole, pyrimidine, and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-[(6-methylsulfanylpyrimidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-24-17-8-12(19-10-20-17)7-15-21-16(23-22-15)6-11-9-18-14-5-3-2-4-13(11)14/h2-5,8-10,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHWTNJQIEWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)CC2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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